(Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazolidinone core, a hydroxyphenyl group, and a pyridinylmethylene moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a suitable α-haloketone under basic conditions.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the thiazolidinone intermediate.
Addition of Pyridinylmethylene Moiety: The final step involves the condensation of the thiazolidinone derivative with a pyridine aldehyde under acidic or basic conditions to form the (Z)-configured product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.
Substitution: The pyridinylmethylene moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halides or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is focused on its therapeutic potential. Studies have indicated that it may inhibit certain enzymes or pathways involved in disease processes, making it a promising lead compound for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds, while the thiazolidinone core can interact with active sites of enzymes, inhibiting their function. The pyridinylmethylene moiety can enhance binding affinity through π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Hydroxyphenyl derivatives: Common in various pharmaceuticals.
Pyridinyl compounds: Widely used in medicinal chemistry.
Uniqueness
(Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S2/c18-12-3-1-11(2-4-12)17-14(19)13(21-15(17)20)9-10-5-7-16-8-6-10/h1-9,18H/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSAWDNNQKTKOI-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=NC=C3)SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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